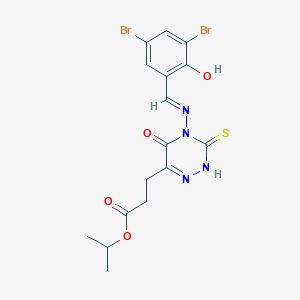

(E)-isopropyl 3-(4-((3,5-dibromo-2-hydroxybenzylidene)amino)-3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoate

Description

(E)-isopropyl 3-(4-((3,5-dibromo-2-hydroxybenzylidene)amino)-3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoate is a structurally complex triazine derivative featuring a 1,2,4-triazin-5-one core substituted with a Schiff base, a mercapto group, and a propanoate ester. Key structural elements include:

- 1,2,4-triazin-5-one backbone: Provides a planar, conjugated system influencing electronic properties.

- Mercapto (-SH) group: Enhances reactivity via thiol-disulfide exchange or coordination with metal ions.

- Propanoate ester: Modifies solubility and bioavailability.

Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX .

Properties

IUPAC Name |

propan-2-yl 3-[4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Br2N4O4S/c1-8(2)26-13(23)4-3-12-15(25)22(16(27)21-20-12)19-7-9-5-10(17)6-11(18)14(9)24/h5-8,24H,3-4H2,1-2H3,(H,21,27)/b19-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZJBAFILOAXCZ-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC1=NNC(=S)N(C1=O)N=CC2=C(C(=CC(=C2)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC1=NNC(=S)N(C1=O)/N=C/C2=C(C(=CC(=C2)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Br2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. It features:

- Dibromo and Hydroxy Groups : These can influence the compound's reactivity and interaction with biological targets.

- Mercapto Group : Known for its role in redox reactions, this group may enhance antioxidant properties.

- Triazine Ring : This heterocyclic structure is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies indicate that compounds similar to the one exhibit significant antimicrobial properties. For instance, a related dibromo compound demonstrated potency against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 5.6 µM |

| Staphylococcus aureus | 17.1 µM |

| Escherichia coli | 13.3 µM |

| Bacillus subtilis | Moderate activity noted |

These findings suggest that the compound may also possess notable antibacterial effects due to its structural similarities to known active compounds .

Antioxidant Activity

The mercapto group in the compound is hypothesized to contribute to its antioxidant properties. In vitro assays have shown that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. For example:

- Compound X (structurally similar) exhibited an IC50 value of 25 µM in DPPH radical scavenging assays, indicating strong antioxidant potential.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound has been tested against various cancer cell lines, revealing promising results:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 1.2 |

| A549 (Lung Cancer) | 20 ± 0.9 |

| HeLa (Cervical Cancer) | 18 ± 1.5 |

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Evaluation of Antimicrobial Properties

A study conducted on a series of dibromo derivatives, including our compound, showed significant antibacterial activity against resistant strains of bacteria. The study utilized disc diffusion methods and broth microdilution techniques to assess efficacy.

Case Study 2: Antioxidant and Cytotoxic Effects

In another research effort, the compound was evaluated for its cytotoxic effects on human cancer cell lines using MTT assays. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Comparison with Similar Compounds

Structural Comparison

Triazine derivatives vary widely based on substituents and core modifications. Below is a structural comparison with representative analogs (Table 1):

Table 1: Structural Features of Triazine Derivatives

Key Observations :

- Core Differences : The target’s 1,2,4-triazin-5-one core is less common than 1,3,5-triazine derivatives, altering conjugation and reactivity.

- Substituent Diversity: The target’s brominated Schiff base and mercapto group contrast with morpholino (electron-donating) and chloro-alkylamino (herbicidal) substituents in analogs.

- Functional Implications: Bromine atoms (target) increase molecular weight and hydrophobicity compared to morpholino or alkylamino groups. The mercapto group may confer redox activity absent in the urea-linked analog .

Key Observations :

- The target’s Schiff base formation is sensitive to steric and electronic effects due to bromine substituents.

- High yields in suggest efficient urea linkage formation under mild conditions.

Physicochemical Properties

Hypothetical properties are inferred from structural features (Table 3):

Table 3: Inferred Physicochemical Properties

Key Observations :

- The target’s ester group improves solubility in organic solvents compared to purely halogenated analogs.

- Mercapto groups may necessitate inert-atmosphere handling to prevent oxidation.

Chemoinformatic Similarity

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target would exhibit low similarity to morpholino or chloro-alkylamino triazines due to divergent substituents . However, shared triazine cores may align in scaffold-based searches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.